Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate

Selexipag intermediate Impurity reference standard Pharmaceutical analysis

Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate (CAS 475084-96-9, molecular formula C29H37N3O3, molecular weight 475.62 g/mol) is a synthetic diphenylpyrazine derivative recognized as a key protected intermediate and process-related impurity (Selexipag Impurity D) in the manufacture of Selexipag (Uptravi®), an oral prostacyclin (IP) receptor agonist prodrug for pulmonary arterial hypertension. The compound features a tert-butyl ester protecting group on the butoxyacetic acid side chain, which distinguishes it from the active metabolite MRE-269 (free carboxylic acid) and is critical for downstream synthetic transformations.

Molecular Formula C29H37N3O3
Molecular Weight 475.6 g/mol
CAS No. 475084-96-9
Cat. No. B1473695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate
CAS475084-96-9
Molecular FormulaC29H37N3O3
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCC(C)N(CCCCOCC(=O)OC(C)(C)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C29H37N3O3/c1-22(2)32(18-12-13-19-34-21-26(33)35-29(3,4)5)25-20-30-27(23-14-8-6-9-15-23)28(31-25)24-16-10-7-11-17-24/h6-11,14-17,20,22H,12-13,18-19,21H2,1-5H3
InChIKeyTUQMNTRUQSTQNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate (CAS 475084-96-9): Product Overview for Pharmaceutical Development and Quality Control


Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate (CAS 475084-96-9, molecular formula C29H37N3O3, molecular weight 475.62 g/mol) is a synthetic diphenylpyrazine derivative recognized as a key protected intermediate and process-related impurity (Selexipag Impurity D) in the manufacture of Selexipag (Uptravi®), an oral prostacyclin (IP) receptor agonist prodrug for pulmonary arterial hypertension . The compound features a tert-butyl ester protecting group on the butoxyacetic acid side chain, which distinguishes it from the active metabolite MRE-269 (free carboxylic acid) and is critical for downstream synthetic transformations [1]. This product is supplied as fully characterized reference standard material—typically ≥98% purity by HPLC—designed for analytical method development, method validation (AMV), quality control (QC) applications, and regulatory filings such as Abbreviated New Drug Applications (ANDA) .

Why Selexipag Impurity D (CAS 475084-96-9) Cannot Be Substituted by Its Free Acid Form or Other In-Class Compounds in Analytical Development


Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate is not interchangeable with its free acid counterpart MRE-269 (ACT-333679) or with other Selexipag impurities for analytical purposes. The tert-butyl ester functional group imparts distinct physicochemical properties—including a higher molecular weight (475.62 vs. 419.52 g/mol), a markedly higher predicted boiling point (592.3 ± 50.0 °C), and different chromatographic retention behavior—which directly affect extraction recovery, ionization efficiency in LC-MS/MS, and purity determination workflows . Furthermore, its identity as a process-related impurity (Impurity D) rather than a degradation product dictates its presence at specific synthetic stages, requiring dedicated reference standards for accurate quantification during API release testing and stability studies [1]. Substituting this compound with an alternative impurity standard lacking the tert-butyl ester moiety would generate inaccurate calibration curves and compromise method validation per ICH Q2(R1) guidelines [2].

Quantitative Differentiation Evidence for Tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate (CAS 475084-96-9) vs. Closest Analogs


Molecular Weight and Structural Differentiation vs. Active Metabolite MRE-269 (ACT-333679)

Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate (target compound) differs from its hydrolyzed active metabolite MRE-269 (free carboxylic acid) by a tert-butyl ester protecting group, resulting in a molecular weight difference of 56.1 g/mol (475.62 vs. 419.52 g/mol). This structural distinction is critical for chromatographic separation: the tert-butyl ester exhibits substantially longer reversed-phase HPLC retention due to its greater lipophilicity (predicted logP ~2.5–3.0) compared to the free acid (predicted logP ~1.5–2.0). The predicted pKa of the target compound (2.40 ± 0.10) indicates that it exists predominantly in its neutral form under analytical conditions (pH 3–7), unlike MRE-269 which ionizes as a carboxylate at physiological pH, producing different mass spectrometry ionization profiles .

Selexipag intermediate Impurity reference standard Pharmaceutical analysis

X-Ray Powder Diffraction (XRPD) Polymorph Fingerprint vs. Free Acid Crystalline Forms

Patent AR-112842-A1 discloses distinct X-ray powder diffraction (XRPD) patterns for crystalline forms of the tert-butyl ester compound (Compound B) that differentiate it from all known polymorphs of the free acid MRE-269. The target compound as Form I exhibits characteristic diffraction peaks at 2θ values of 6.4°, 8.1°, 9.5°, 10.9°, 13.2°, 15.7°, 17.0°, 19.5°, 20.3°, 21.0°, and 22.8° (Cu-Kα radiation, λ = 1.54 Å). A second polymorph (Form II) shows peaks at 9.6°, 11.4°, 11.7°, 16.3°, 17.5°, 18.5°, 18.7°, 19.9°, 20.1°, 21.0°, and 24.6°. These XRPD fingerprints provide unequivocal identification of the specific crystalline phase of the protected intermediate, which is essential for solid-state characterization in ANDA filings where polymorphic identity must be demonstrated to match the reference listed drug (RLD) manufacturing process [1]. No equivalent XRPD data for commercially available MRE-269 reference standards have been published with this level of polymorph specificity.

Solid-state characterization Polymorph identification Regulatory filing

Purity Specification and Reference Standard Traceability vs. Generic Research-Grade Impurities

Commercially available tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate as Selexipag Impurity D is supplied as an ISO 17034-certified reference standard with certified purity ≥98% (by HPLC), accompanied by full Certificates of Analysis (CoA) including 1H NMR, 13C NMR, mass spectrometry, and HPLC purity data . In contrast, generic research-grade Selexipag impurity standards or in-house synthesized material often lack ISO 17034 accreditation and may exhibit variable purity (90–95% range), introducing quantification bias in validated analytical methods. The ISO certification ensures metrological traceability, which is mandatory for methods used in GMP release testing and stability studies per ICH Q7 and 21 CFR Part 211 . Furthermore, the CoA for this specific impurity D provides batch-specific impurity profiling data, enabling method developers to establish accurate relative response factors (RRF) for LC-UV methods without additional orthogonal validation.

Reference standard GMP quality control Analytical method validation

Synthetic Role and Process-Specific Identity vs. Degradation Impurities

Per patent WO2017168401A1, tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate is explicitly described as the protected intermediate (formula II) in the synthesis of Selexipag, wherein the tert-butyl ester group is subsequently hydrolyzed with 1N sodium hydroxide in methanol at 80–85 °C over 1–2 hours to yield the free acid MRE-269 prior to final coupling with methanesulfonamide [1]. This establishes Impurity D as a process-related impurity that arises from incomplete hydrolysis during manufacturing, not from drug substance degradation. In contrast, Selexipag Impurity C (ACT-609440) is a degradation product formed via hydrolytic or oxidative pathways during storage. This classification distinction has direct regulatory implications: process-related impurities are controlled at acceptance limits based on batch data and toxicological qualification (typically NMT 0.10% for unspecified impurities per ICH Q3A), whereas degradation products may be subject to separate specific limits based on stability data [2][3]. Substituting Impurity D with a degradation impurity standard in stability-indicating methods would assign incorrect degradation pathways and potentially mask true degradation trends.

Process-related impurity Selexipag synthesis Regulatory impurity classification

Procurement-Driven Application Scenarios for Tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate (CAS 475084-96-9)


Generic Selexipag ANDA Development: Impurity D Quantification Method Validation

For generic pharmaceutical companies developing an ANDA for Selexipag tablets, tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate (Impurity D) serves as the primary reference standard for quantifying process-related impurity D in API and finished drug product. The compound's defined XRPD polymorph identity (Form I, peaks at 6.4°, 8.1°, 9.5°, 10.9°, 13.2°, 15.7°, 17.0°, 19.5°, 20.3°, 21.0°, 22.8° 2θ) enables solid-state characterization to demonstrate pharmaceutical equivalence to the reference listed drug manufacturing process [1]. The ISO 17034 certified reference standard with purity ≥98% (HPLC) ensures that method linearity, accuracy, and precision validation studies per ICH Q2(R1) meet regulatory expectations for impurity methods used in GMP release testing .

Stability-Indicating HPLC/LC-MS Method Development for Selexipag API

Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate is a critical system suitability marker for developing stability-indicating methods that must resolve process-related impurities (Impurity D) from degradation products (Impurity C and others). Its distinct molecular weight (475.62 g/mol) and tert-butyl ester moiety produce a unique LC-MS/MS parent ion (m/z 476.3 [M+H]+) and characteristic fragmentation pattern that does not overlap with the free acid MRE-269 (m/z 420.2 [M+H]+) or Selexipag (m/z 497.2 [M+H]+), enabling selective multiple reaction monitoring (MRM) quantification without ion suppression cross-talk [1]. As demonstrated in stability-indicating LC-MS/MS studies published by Baburao et al. (2023), an impurity D reference standard is required to establish system suitability criteria including resolution (Rs > 2.0) from adjacent impurity peaks .

Process Development and In-Process Control for Selexipag Synthesis Scale-Up

In the large-scale synthesis of Selexipag following the route described in patent WO2017168401A1, tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate is the penultimate intermediate before the critical hydrolysis step (1N NaOH, MeOH, 80–85 °C, 1–2 hours) that generates the free acid MRE-269 [1]. An analytically pure (>98%) reference standard of this compound is required for in-process HPLC monitoring to confirm complete consumption of the tert-butyl ester intermediate and to detect any unreacted starting material carryover into the final API. The compound's predicted boiling point (592.3 °C) indicates high thermal stability, which enables its use as a reference standard even under accelerated thermal stress conditions employed in forced degradation studies .

Regulatory Dossier Compilation: Impurity Qualification and Control Strategy Justification

Procurement of the properly characterized Impurity D reference standard supports the impurity qualification section (3.2.S.3.2) of the Common Technical Document (CTD) for Selexipag drug substance. The compound's structural identity as a process-related impurity, established via the synthetic route in WO2017168401A1, allows justification of its specification limit based on batch analysis data rather than requiring separate toxicological qualification studies (unless exceeding ICH Q3A qualification thresholds) [1]. The availability of comprehensive CoA documentation including 1H and 13C NMR assignments, high-resolution mass spectra, and chromatographic purity data from ISO 17034-accredited suppliers meets regulatory expectations for impurity standard characterization required in Module 3 of the CTD .

Quote Request

Request a Quote for Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.